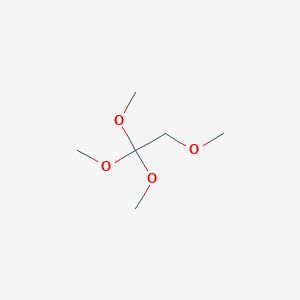

1,1,1,2-Tetramethoxyethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,1,2-Tetramethoxyethane (TME) is an organic compound composed of four carbon atoms and eight hydrogen atoms connected to a single oxygen atom. It is a colorless, volatile liquid with a sweet odor. TME has a wide range of applications in organic chemistry, including as a solvent and a reagent for the synthesis of other organic compounds. It is also used in the production of pharmaceuticals, cosmetics, and other products. In the field of scientific research, TME has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Electrolyte Components for Energy Storage Devices

1,1,1,2-Tetramethoxyethane, also known as tetramethoxy glyoxal (TMG), has been investigated for its potential as an electrolyte component in energy storage devices such as electrical double-layer capacitors (EDLCs) and lithium-ion batteries (LIBs). Preliminary results show promising performance in LIBs, particularly with lithium iron phosphate electrodes, in terms of capacity, capacity retention at high C rates, and cycling stability (Hess & Balducci, 2018).

Upgrading Wood Adhesive Resins

this compound (TME), a high boiling point acetal derived from glyoxal, has shown to enhance the performance of melamine-urea-formaldehyde (MUF) and some urea-formaldehyde (UF) resins used as wood adhesives. This suggests the potential to reduce the percentage of resin used in wood panel preparation without volatilizing TME acetal used (Zanetti, Pizzi, & Faucher, 2004).

Vibrational Spectra and Structure

Research on the vibrational spectra and structure of this compound and its related compounds has provided insights into their molecular configurations and behaviors. This foundational knowledge supports their application in various scientific research fields (Ypenburg & Gerding, 1972).

Potassium-Ion Intercalation in Electrolytes

The use of solvents like this compound in potassium-based systems has been explored for the first time, demonstrating the potential for reversible potassium-ion intercalation into graphite electrodes. This highlights a new avenue for the application of such solvents in the development of potassium-ion batteries (Medenbach, Meyer, & Balducci, 2021).

Safety and Hazards

1,1,1,2-Tetramethoxyethane is classified as a potentially hazardous substance. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . The safety information pictograms include GHS02 and GHS07, and the hazard statements include H226, H315, H319, and H335 .

Mechanism of Action

, is also known as tetramethoxyethane . Here’s a breakdown of its key aspects:

Properties

IUPAC Name |

1,1,1,2-tetramethoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-7-5-6(8-2,9-3)10-4/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZFYLQMPOIPKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(OC)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187933 |

Source

|

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34359-77-8 |

Source

|

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034359778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-tetramethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)